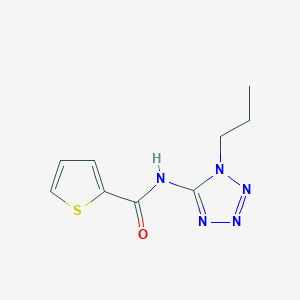![molecular formula C22H21N3O5S B490087 N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide CAS No. 637303-92-5](/img/structure/B490087.png)
N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy, methylbenzoyl, carbamothioylamino, and furan-2-carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:
Formation of the methoxy-3-methylbenzoyl intermediate: This step involves the reaction of methoxybenzene with methylbenzoyl chloride under anhydrous conditions.
Carbamothioylation: The intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Coupling with furan-2-carboxamide: The final step involves coupling the carbamothioylated intermediate with furan-2-carboxamide under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications.
Properties
CAS No. |
637303-92-5 |
|---|---|
Molecular Formula |
C22H21N3O5S |
Molecular Weight |
439.5g/mol |
IUPAC Name |
N-[2-methoxy-4-[(2-methoxy-3-methylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21N3O5S/c1-13-6-4-7-15(19(13)29-3)20(26)25-22(31)23-14-9-10-16(18(12-14)28-2)24-21(27)17-8-5-11-30-17/h4-12H,1-3H3,(H,24,27)(H2,23,25,26,31) |
InChI Key |
FRFAJYWCDRKVKG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B490007.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B490008.png)
![N-acetyl-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B490009.png)
![3-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B490011.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B490013.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B490018.png)
![N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B490031.png)
![2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B490047.png)
![2-[(3-Bromobenzyl)amino]ethanol](/img/structure/B490048.png)

![N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B490074.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B490077.png)
![N-[[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]butanamide](/img/structure/B490079.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B490091.png)
